N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of a trifluoromethyl group and a benzamide moiety further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Oxidation to Form the Ketone:
Attachment of the Trifluoromethylbenzamide Moiety: This step involves the coupling of the dibenzo[b,f][1,4]oxazepine core with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxazepine ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens, nitro groups, etc.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating certain diseases, such as neurological disorders or cancers.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity and specificity, while the oxazepine core might facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylbenzamides: Compounds with the trifluoromethylbenzamide moiety but different core structures.
Uniqueness
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide is unique due to the combination of its dibenzo[b,f][1,4]oxazepine core and the trifluoromethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3/c1-12-6-8-19-17(10-12)27-21(29)15-11-13(7-9-18(15)30-19)26-20(28)14-4-2-3-5-16(14)22(23,24)25/h2-11H,1H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAPULLPHYOJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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